Cas no 883093-10-5 (RO 4938581)

RO 4938581 structure
Nom du produit:RO 4938581
Numéro CAS:883093-10-5
Le MF:C13H8BrF2N5
Mégawatts:352.136927604675
MDL:MFCD28133556
CID:4668327
PubChem ID:11624499
RO 4938581 Propriétés chimiques et physiques
Nom et identifiant
-
- 3-broMo-10-(difluoroMethyl)-9H-benzo[f]iMidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine
- RO4938581
- 9H-Imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]benzodiazepine, 3-bromo-10-(difluoromethyl)-
- RO 4938581
- 5-[bis(fluoranyl)methyl]-15-bromanyl-2,4,8,9,11-pentazatetracyclo[11.4.0.0^{2,6}.0^{8,12}]heptadeca-1(13),3,5,9,11,14,16-heptaene
- J-690380
- AKOS027339432
- ZK5NA2M82J
- Ro-4938581
- 9H-Imidazo(1,5-a)(1,2,4)triazolo(1,5-d)(1,4)benzodiazepine, 3-bromo-10-(difluoromethyl)-
- GTPL4299
- DA-77505
- 3-Bromo-10-(difluoromethyl)-9H-imidazo(1,5-a)(1,2,4)triazolo(1,5-d)(1,4)benzodiazepine
- CS-0028618
- 15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentaazatetracyclo[11.4.0.0^{2,6}.0^{8,12}]heptadeca-1(17),3,5,9,11,13,15-heptaene
- EX-A856
- QK9
- AS-42921
- HY-107489
- Q15410190
- AFJRYPJIKHMNGL-UHFFFAOYSA-N
- 4-tert.Butylcalix[8]arene
- CHEMBL1080588
- SCHEMBL2426998
- 15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentaazatetracyclo[11.4.0.0^{2,6}.0^{8,12}]heptadeca-1(13),3,5,9,11,14,16-heptaene
- 15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene
- DTXSID601045378
- 883093-10-5
- EN300-207872
- 5-(Bis(fluoranyl)methyl)-15-bromanyl-2,4,8,9,11-pentazatetracyclo(11.4.0.02,6.08,12)heptadeca-1(17),3,5,9,11,13,15-heptaene
- UNII-ZK5NA2M82J
- BDBM50311045
- 15-Bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo(11.4.0.02,6.08,12)heptadeca-1(13),3,5,9,11,14,16-heptaene
-
- MDL: MFCD28133556
- Piscine à noyau: 1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2
- La clé Inchi: AFJRYPJIKHMNGL-UHFFFAOYSA-N
- Sourire: N12C=NC(C(F)F)=C1CN1N=CN=C1C1=CC(Br)=CC=C12
Propriétés calculées
- Qualité précise: 350.99311g/mol
- Masse isotopique unique: 350.99311g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 1
- Complexité: 401
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 48.5Ų
Propriétés expérimentales
- Dense: 1.93±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (3.2E-3 g/L) (25 ºC),
RO 4938581 Informations de sécurité
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
RO 4938581 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-207872-0.05g |
15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentaazatetracyclo[11.4.0.0^{2,6}.0^{8,12}]heptadeca-1(17),3,5,9,11,13,15-heptaene |
883093-10-5 | 91% | 0.05g |
$1028.0 | 2023-09-16 | |
MedChemExpress | HY-107489-5mg |
RO 4938581 |
883093-10-5 | 99.30% | 5mg |
¥3500 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16794-5 mg |
RO 4938581 |
883093-10-5 | 5mg |
¥7000.00 | 2023-03-20 | ||
Enamine | EN300-207872-1.0g |
15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentaazatetracyclo[11.4.0.0^{2,6}.0^{8,12}]heptadeca-1(17),3,5,9,11,13,15-heptaene |
883093-10-5 | 91% | 1g |
$0.0 | 2023-06-07 | |
A2B Chem LLC | AH94966-5mg |
3-Bromo-10-(difluoromethyl)-9h-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine |
883093-10-5 | 99% | 5mg |
$385.00 | 2024-04-19 | |
A2B Chem LLC | AH94966-100mg |
3-Bromo-10-(difluoromethyl)-9h-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine |
883093-10-5 | 99% | 100mg |
$3235.00 | 2024-04-19 | |
1PlusChem | 1P00H20M-100mg |
3-broMo-10-(difluoroMethyl)-9H-benzo[f]iMidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine |
883093-10-5 | 99% | 100mg |
$3699.00 | 2024-04-20 | |
MedChemExpress | HY-107489-10mg |
RO 4938581 |
883093-10-5 | 99.30% | 10mg |
¥6000 | 2023-08-31 | |
1PlusChem | 1P00H20M-10mg |
3-broMo-10-(difluoroMethyl)-9H-benzo[f]iMidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine |
883093-10-5 | 99% | 10mg |
$723.00 | 2024-04-20 | |
1PlusChem | 1P00H20M-5mg |
3-broMo-10-(difluoroMethyl)-9H-benzo[f]iMidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine |
883093-10-5 | 99% | 5mg |
$437.00 | 2024-04-20 |
RO 4938581 Littérature connexe
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
883093-10-5 (RO 4938581) Produits connexes
- 1344306-57-5(ethyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate)
- 1185313-66-9(2-Chloro-3-(trifluoromethyl)-6-(methyl-d3)-pyridine)
- 174460-88-9(1-Methoxy-2-(2-methoxyethyl)benzene)
- 135743-28-1(2-Chloro-4-nitrophenyl b-D-cellobioside)
- 40421-99-6(4-(phenylcarbamoyl)aminobutanoic acid)
- 2227817-12-9(2-methyl-3-(2R)-oxiran-2-yl-2H-indazole)
- 899970-00-4(N-(4-ethoxyphenyl)-1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 89793-12-4(Ethyl 2-chloropyrimidine-5-carboxylate)
- 1403333-93-6(Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate)
- 878428-89-8(N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:883093-10-5)RO 4938581

Pureté:99%
Quantité:1g
Prix ($):765.0